2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine is an organic compound with the molecular formula C7H13F2NO It is characterized by the presence of two fluorine atoms and a tetrahydro-2H-pyran ring attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine typically involves the reaction of tetrahydro-2H-pyran-4-yl derivatives with difluoroethanamine precursors. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Halogenated derivatives in the presence of a suitable nucleophile under reflux conditions.
Major Products Formed
Oxidation: Formation of difluoroethanone derivatives.
Reduction: Formation of difluoroethanol derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethanamine
- Tetrahydro-2H-pyran-4-ylmethanamine
- 4-Aminotetrahydropyran
Uniqueness
2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine is unique due to the combination of the difluoroethanamine and tetrahydro-2H-pyran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13F2NO |
---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(oxan-4-yl)ethanamine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9,5-10)6-1-3-11-4-2-6/h6H,1-5,10H2 |
InChI Key |
ATKAUFICMCWLJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CN)(F)F |
Origin of Product |
United States |
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